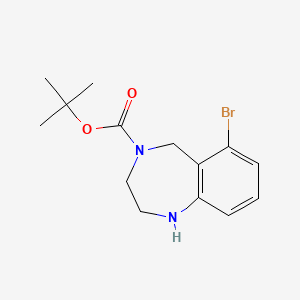

Tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

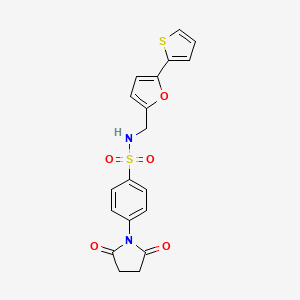

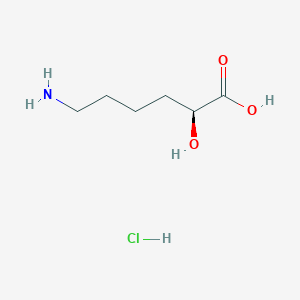

“Tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate” is a benzodiazepine derivative. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact structure and properties of this compound would depend on the specific arrangement of its atoms and bonds .

Molecular Structure Analysis

The molecular structure of benzodiazepines is characterized by a benzene ring fused to a seven-membered diazepine ring. Given the name, the compound likely has a bromo substituent at the 6-position, a tert-butyl ester group at the 4-position of the diazepine ring .Chemical Reactions Analysis

Benzodiazepines, including this compound, can undergo various chemical reactions. They can react with electrophilic or nucleophilic reagents, undergo oxidation and reduction reactions, participate in cross-coupling reactions, and have their side chains modified .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure, which isn’t fully detailed in the name. Factors such as the presence and position of the bromo and tert-butyl groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Chemical Properties

Research on benzodiazepine derivatives, including imidazo[1,5-a][1,4]benzodiazepines, demonstrates the importance of these compounds in synthetic chemistry and pharmaceutical development. For instance, studies have shown the synthesis of [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, highlighting its potential as a SPECT imaging agent for diazepam-insensitive benzodiazepine receptors (Xiao-shu He et al., 1994). This underscores the relevance of structurally similar tert-butyl benzodiazepine derivatives in developing diagnostic tools and therapeutic agents.

Catalytic Applications

Another aspect of research focuses on the catalytic properties of compounds that contain tert-butyl groups. For example, iron(III) amine-bis(phenolate) complexes have been studied for their capability to catalyze C-C cross-coupling reactions, a fundamental process in organic synthesis (X. Qian et al., 2011). Such research indicates that tert-butyl-containing compounds might serve as key intermediates or catalysts in synthetic chemistry, facilitating the development of complex organic molecules.

Pharmaceutical Development

In pharmaceutical research, benzodiazepine derivatives are extensively studied for their therapeutic potential. Research on imidazo[1,5-a][1,4]benzodiazepine esters has evaluated their affinities for diazepam-insensitive (DI) and diazepam-sensitive (DS) subtypes of the benzodiazepine receptor, demonstrating the influence of structural modifications on ligand affinity and selectivity (Z. Gu et al., 1993). This highlights the potential of tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate and related compounds in the development of new therapeutic agents targeting specific subtypes of benzodiazepine receptors.

Mechanism of Action

While the mechanism of action for this specific compound isn’t provided, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic, anticonvulsant, and muscle relaxant properties .

Safety and Hazards

As with any chemical compound, handling “Tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate” would require appropriate safety measures. It’s important to avoid dust formation, avoid breathing in the compound, and avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Properties

IUPAC Name |

tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-6-4-5-11(15)10(12)9-17/h4-6,16H,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBUJMPIQAPADX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2=C(C1)C(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2991521.png)

![5-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2991523.png)

![N-{2-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide](/img/structure/B2991525.png)

![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2991530.png)

![6-Isopropyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2991531.png)

![2-{[bis(3-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2991534.png)

![2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2991536.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2991538.png)